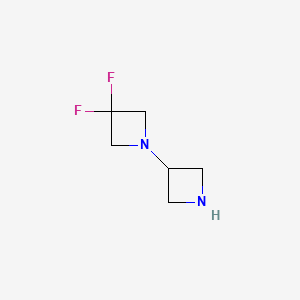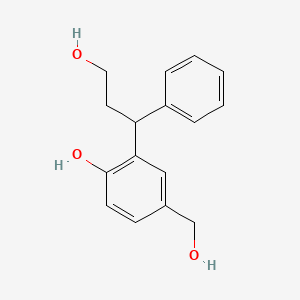
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a chemical compound with the molecular formula C16H18O3 . It is also known by other names such as Fesoterodine Impurity 19 and 2-Hydroxy-5-(hydroxymethyl)-gamma-phenyl-benzenepropanol .
Physical And Chemical Properties Analysis
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- has a molecular weight of 258.31 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Research on compounds related to benzenepropanol, such as phenolic compounds found in olives, olive oil, and wine, highlights their significant antimicrobial and antioxidant properties. These compounds, including tyrosol (2-(4-hydroxyphenyl)ethanol) and hydroxytyrosol (2-(3,4-dihydroxyphenyl)ethanol), have been studied for their high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. They have potential applications in various medical fields, including dentistry, due to their ability to combat inflammation, oxidative stress, and tumor growth. These findings suggest that benzenepropanol-related compounds could be valuable in developing therapeutic agents with antimicrobial and antioxidant activities (Ramos et al., 2020).
Environmental and Occupational Health
Benzene and its derivatives, closely related to benzenepropanol, have been extensively studied for their environmental and occupational health impacts. Exposure to benzene, a well-known carcinogen, and its primary metabolites (phenol, catechol, hydroquinone) is associated with various malignancies, especially in occupational settings. Research underscores the need for further studies to understand the carcinogenic roles of benzene and its metabolites in nonhematopoietic malignancies and emphasizes the significance of monitoring occupational exposures to prevent health damages, including premature ovarian failure (POF) potentially linked to chemical exposures (Atkinson, 2009); (Béranger et al., 2012).
Supramolecular Chemistry and Polymer Science
Benzenepropanol and its structural analogs serve as vital components in supramolecular chemistry and polymer science. For instance, benzene-1,3,5-tricarboxamides (BTAs) represent a class of compounds leveraging the structural simplicity and adaptability of the benzene core for self-assembly into nanometer-sized structures. These structures have applications ranging from nanotechnology to polymer processing and biomedical fields, showcasing the versatility of benzenepropanol-related compounds in designing advanced materials with specific functionalities (Cantekin et al., 2012).
Flavonoid Biosynthesis
The biosynthesis of flavonoids, derived from the phenylpropanoid pathway, presents another area of interest. Flavonoids, with a basic C15 benzene ring structure (C6-C3-C6), play crucial roles in plant growth, development, and defense. Research into the flavonoid biosynthetic pathway illuminates the mechanisms by which plants produce these vital compounds. Understanding these pathways aids in the exploration of their functions and applications in food, medicine, and agriculture (Liu et al., 2021).
Propiedades
IUPAC Name |
4-(hydroxymethyl)-2-(3-hydroxy-1-phenylpropyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-9-8-14(13-4-2-1-3-5-13)15-10-12(11-18)6-7-16(15)19/h1-7,10,14,17-19H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWTWKNWQIGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C2=C(C=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

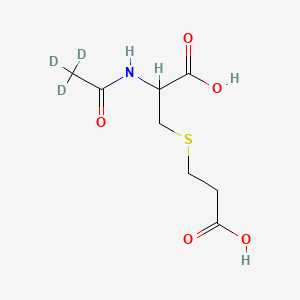
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)
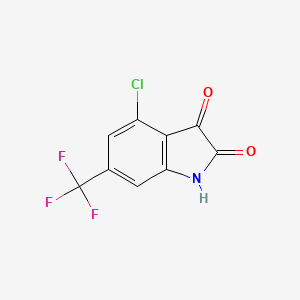
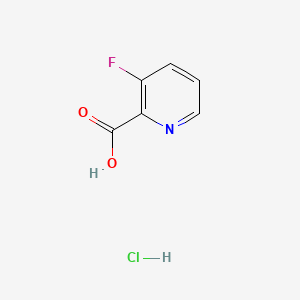
![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)


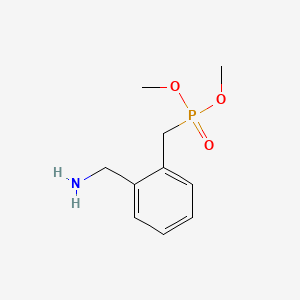
![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)




